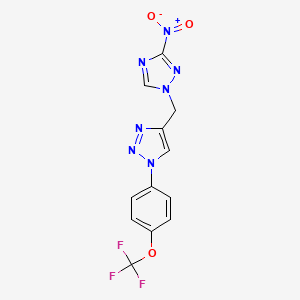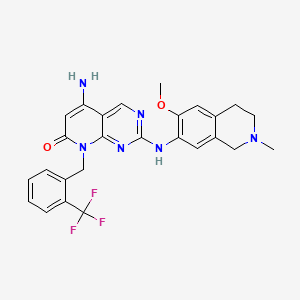
WDR5 degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WDR5 degrader-1 is a compound designed to selectively degrade the WD repeat domain 5 (WDR5) protein. WDR5 is an integral component of the MLL/KMT2A lysine methyltransferase complex, which is critically involved in oncogenesis. Overexpression of WDR5 occurs frequently in cancers such as leukemia, pancreatic cancer, and neuroblastoma, correlating with aggressive phenotypes and poor outcomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WDR5 degrader-1 involves the design and creation of a cereblon (CRBN)-recruiting proteolysis targeting chimera (PROTAC). This PROTAC selectively degrades WDR5 and the well-established neo-substrates of immunomodulatory drugs (IMiDs): CRBN, the Ikaros zinc finger transcription factors IKZF1 and IKZF3 . The synthetic route typically involves the following steps:
Design of the PROTAC: The PROTAC is designed to recruit CRBN and bind to WDR5.
Chemical Synthesis: The chemical synthesis involves the creation of a linker that connects the CRBN-recruiting moiety to the WDR5-binding moiety.
Optimization: The synthesized compound is optimized for selective degradation of WDR5.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated chemical synthesis equipment. The process would include the optimization of reaction conditions to maximize yield and purity, followed by purification and quality control steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
WDR5 degrader-1 primarily undergoes proteolysis targeting chimera (PROTAC)-mediated degradation reactions. These reactions involve the recruitment of CRBN to selectively degrade WDR5 and other neo-substrates .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
CRBN-recruiting moiety: A chemical group that binds to CRBN.
WDR5-binding moiety: A chemical group that binds to WDR5.
Linker: A chemical linker that connects the CRBN-recruiting moiety to the WDR5-binding moiety.
The reaction conditions typically involve:
Solvent: Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: Catalysts may be used to facilitate the reaction.
Major Products
The major product formed from the reaction is the this compound compound, which selectively degrades WDR5 and other neo-substrates .
Wissenschaftliche Forschungsanwendungen
WDR5 degrader-1 has several scientific research applications, including:
Cancer Research: this compound has shown promise as an anti-cancer therapeutic.
Epigenetics: WDR5 is a key component of the MLL/KMT2A lysine methyltransferase complex, which modulates histone modification and gene transcription.
Drug Development: The development of this compound represents a novel approach to targeting protein-protein interactions and degrading oncogenic proteins.
Wirkmechanismus
WDR5 degrader-1 exerts its effects through the following mechanism:
Recruitment of CRBN: The CRBN-recruiting moiety of this compound binds to CRBN.
Binding to WDR5: The WDR5-binding moiety of this compound binds to WDR5.
Proteasomal Degradation: The recruitment of CRBN leads to the ubiquitination and subsequent proteasomal degradation of WDR5.
This mechanism results in the selective degradation of WDR5 and the disassociation of the MLL/KMT2A complex from chromatin, leading to decreased histone H3 lysine 4 methylation and suppression of oncogenic gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of WDR5 Degrader-1
This compound is unique in its ability to selectively degrade WDR5 while also targeting other neo-substrates of immunomodulatory drugs. This dual degradation capability makes it a promising anti-cancer strategy, as it can suppress oncogenesis more effectively than compounds that only inhibit protein-protein interactions .
Eigenschaften
Molekularformel |
C49H52F4N8O9 |
|---|---|
Molekulargewicht |
973.0 g/mol |
IUPAC-Name |
N-[5-[5-[7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptylcarbamoyl]-2-fluorophenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C49H52F4N8O9/c1-27-24-60(25-28(2)59(27)3)37-15-13-29(21-36(37)57-45(66)33-23-56-41(63)22-34(33)49(51,52)53)32-20-30(12-14-35(32)50)44(65)55-19-8-6-4-5-7-18-54-42(64)26-70-39-11-9-10-31-43(39)48(69)61(47(31)68)38-16-17-40(62)58-46(38)67/h9-15,20-23,27-28,38H,4-8,16-19,24-26H2,1-3H3,(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H,58,62,67)/t27-,28+,38? |
InChI-Schlüssel |
CIMHEQXMRXNDJG-PHDIXVDQSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Kanonische SMILES |
CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


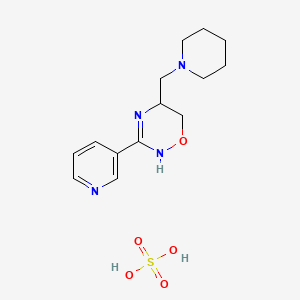
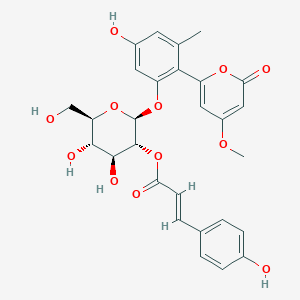
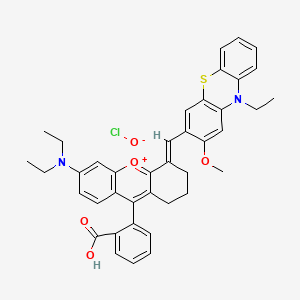
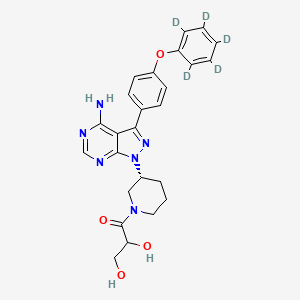
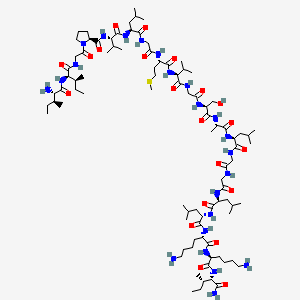
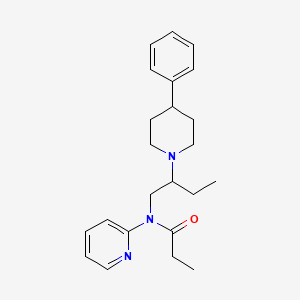

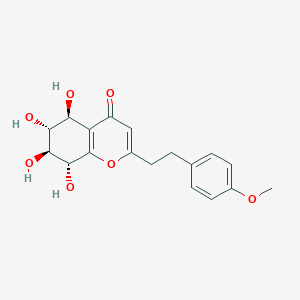


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)

